6-Fluoro-1H-indol-4-amine
Overview
Description
6-Fluoro-1H-indol-4-amine is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of N-Aryl Derivatives
6-Fluoro-1H-indol-4-amine is valuable in the synthesis of N-aryl derivatives. Jiang, Li, and Yu (2018) demonstrated the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines via oxidative diamination of indoles, offering a range of synthetically valuable derivatives in high yields under mild conditions (Jiang, Li, & Yu, 2018).
Antimicrobial and Antiproliferative Activities
Research by Narayana et al. (2009) explored the synthesis of heterocycles derived from various indole-2-carbohydrazides, including 5-fluoro variants, demonstrating their antimicrobial, antiinflammatory, and antiproliferative activities (Narayana et al., 2009).
Triarylamines with 6H-Indolo[2,3-b]Quinoxaline Core
Thomas and Tyagi (2010) synthesized triarylamines based on the 6H-indolo[2,3-b]quinoxaline core, including variants with 6-fluoro-indole structures. These compounds were characterized for their optical, electrochemical, and thermal properties, showing potential applications in materials science (Thomas & Tyagi, 2010).
Photoreaction of Indoles with Halocompounds
Ladner et al. (2014) investigated the photoreaction of indoles, including 6-fluoro variants, with halocompounds. This research provided insights into the development of novel fluorophores and protein labeling strategies, expanding the utility of indoles in biochemical applications (Ladner et al., 2014).
Synthesis of Fluorinated Benzofuro- and Benzothieno-Pyridines
Iaroshenko et al. (2009) synthesized fluorinated benzofuro- and benzothieno-pyridines, including the α-carboline framework with 6-fluoro-1H-indol-2-amine, indicating potential applications in nucleoside and nucleoside mimetics synthesis (Iaroshenko et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Mechanism of Action
Target of Action
6-Fluoro-1H-indol-4-amine is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been found to possess a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
6-Fluoro-1H-indol-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The fluorine atom in this compound enhances its binding affinity to these enzymes, leading to altered metabolic pathways .
Additionally, this compound has been shown to interact with serotonin receptors, particularly the 5-HT2A receptor. This interaction can modulate neurotransmitter release and has implications for the treatment of neurological disorders . The compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of serotonin receptors. This can lead to changes in neurotransmitter release, affecting mood, cognition, and behavior . In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy .
The compound also affects gene expression by modulating the activity of transcription factors. For example, it can activate the aryl hydrocarbon receptor (AhR), leading to changes in the expression of genes involved in detoxification and immune response . Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to cytochrome P450 enzymes, leading to enzyme inhibition or activation depending on the specific isoform . This binding alters the enzyme’s conformation and affects its catalytic activity, resulting in changes in the metabolism of various substrates.
This compound also interacts with serotonin receptors, particularly the 5-HT2A receptor, through hydrogen bonding and hydrophobic interactions . This binding modulates receptor activity and influences downstream signaling pathways, leading to changes in neurotransmitter release and cellular responses.
Additionally, the compound can activate the aryl hydrocarbon receptor (AhR) by binding to its ligand-binding domain . This activation leads to the translocation of AhR to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences, resulting in changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to a decrease in its biological activity and efficacy.
Long-term studies have shown that this compound can have sustained effects on cellular function. For example, prolonged exposure to the compound can lead to persistent changes in gene expression and cellular metabolism . These long-term effects are particularly relevant in the context of chronic diseases and long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory activity . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect. For example, in cancer models, a minimum concentration of this compound is needed to induce apoptosis and inhibit tumor growth . Beyond this threshold, increasing the dosage does not necessarily enhance the therapeutic effect and may lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolism, where it is hydroxylated and oxidized to form various metabolites. These metabolites can then undergo phase II metabolism, involving conjugation reactions such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion .
The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels. For example, the compound can inhibit the activity of certain enzymes involved in glycolysis, leading to a decrease in glycolytic flux and an accumulation of glycolytic intermediates .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is also transported by specific transporters, such as organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments .
The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross biological barriers, such as the blood-brain barrier . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles.
For example, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . In the nucleus, the compound can interact with transcription factors and modulate gene expression . These subcellular localizations are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
6-fluoro-1H-indol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFWKDMLYWEBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646107 | |
Record name | 6-Fluoro-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-25-2 | |
Record name | 6-Fluoro-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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